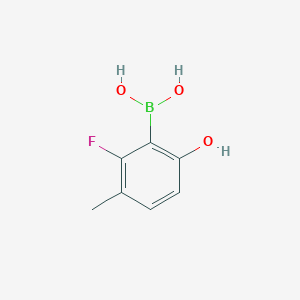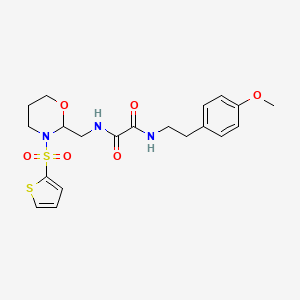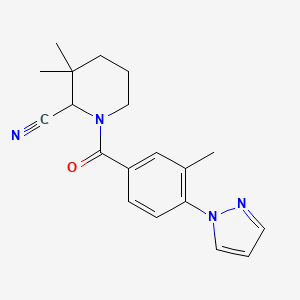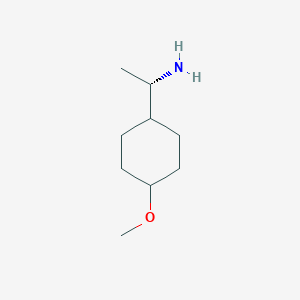
(1S)-1-(4-Methoxycyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Methoxycyclohexyl)ethanamine, also known as 4-MeO-PCAH, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been used in scientific research due to its potential therapeutic effects.
Mechanism Of Action
The exact mechanism of action of (1S)-1-(4-Methoxycyclohexyl)ethanamine is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical And Physiological Effects
(1S)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and reward. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. These effects may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using (1S)-1-(4-Methoxycyclohexyl)ethanamine in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. However, one limitation is that it is a psychoactive substance, which requires careful handling and storage to ensure the safety of researchers.
Future Directions
There are several future directions for the study of (1S)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for substance abuse disorders. More research is needed to understand its mechanism of action and to determine its potential as a therapeutic agent. Additionally, studies are needed to determine the long-term effects of (1S)-1-(4-Methoxycyclohexyl)ethanamine on the brain and body.
Synthesis Methods
The synthesis of (1S)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 4-methoxycyclohexanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis method of (1S)-1-(4-Methoxycyclohexyl)ethanamine has been well-established and is widely used in scientific research.
Scientific Research Applications
(1S)-1-(4-Methoxycyclohexyl)ethanamine has been used in scientific research to study its potential therapeutic effects. It has been found to have antidepressant and anxiolytic properties, making it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a treatment for substance abuse disorders, as it has been found to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(1S)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-UEJVZZJDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-Methoxycyclohexyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
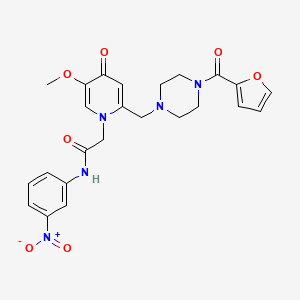
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
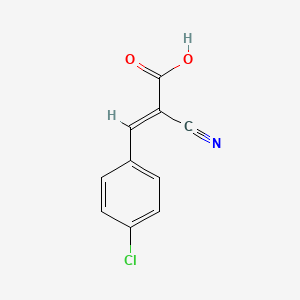
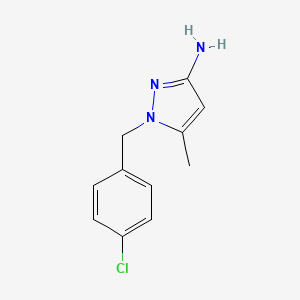
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
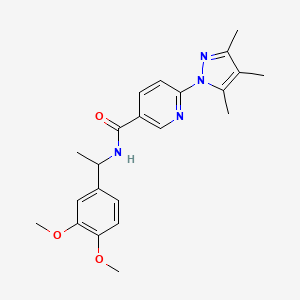
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)
